Lipophilicity (LogP) as a Key Differentiator: 3-Methyl-3-phenylpyrrolidin-2-one vs. 3-Phenylpyrrolidin-2-one and 3-Ethyl-3-phenylpyrrolidin-2-one
The lipophilicity, as estimated by computed XLogP3-AA, is a primary differentiator. 3-Methyl-3-phenylpyrrolidin-2-one exhibits an XLogP3-AA of 1.7 [1]. This is significantly more lipophilic than its unsubstituted analog, 3-Phenylpyrrolidin-2-one, which has an XLogP3-AA of 1.1 [2], but less lipophilic than its homolog, 3-Ethyl-3-phenylpyrrolidin-2-one, with an XLogP3-AA of 2.1 [3]. This graded increase in logP with increasing alkyl chain length demonstrates that the 3-methyl substitution provides a distinct, intermediate lipophilicity profile.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 3-Phenylpyrrolidin-2-one (1.1) and 3-Ethyl-3-phenylpyrrolidin-2-one (2.1) |
| Quantified Difference | +0.6 vs. 3-Phenyl analog; -0.4 vs. 3-Ethyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
LogP is a critical determinant of a compound's solubility, membrane permeability, and metabolic stability, making this quantified difference essential for selecting the optimal compound for a specific ADME profile in drug discovery.
- [1] PubChem. 3-Methyl-3-phenylpyrrolidin-2-one. PubChem CID 75482595. Accessed April 15, 2026. View Source
- [2] PubChem. 3-Phenylpyrrolidin-2-one. PubChem CID 201789. Accessed April 15, 2026. View Source
- [3] PubChem. 3-Ethyl-3-phenylpyrrolidin-2-one. PubChem CID 20667180. Accessed April 15, 2026. View Source
